REACTION_CXSMILES
|
C([N:8]1[C:16]2[N:15]=[CH:14][N:13]([CH2:17][CH3:18])[C:12]=2[C:11](=[O:19])[N:10]([CH2:20][CH3:21])[C:9]1=[O:22])C1C=CC=CC=1.C>C(O)(=O)C.[Pd]>[CH2:20]([N:10]1[C:11](=[O:19])[C:12]2[N:13]([CH2:17][CH3:18])[CH:14]=[N:15][C:16]=2[NH:8][C:9]1=[O:22])[CH3:21]
|
Name
|
3-benzyl-1,7-diethylxanthine
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(N(C(C=2N(C=NC12)CC)=O)CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
while shaking for 47 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of 250 ml of methylene chloride and 100 ml of 1N sodium hydroxide solution
|
Type
|
WASH
|
Details
|
After washing the methylene chloride phase again with 1N sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
by adding 33% strength sulfuric acid dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WASH
|
Details
|
After washing to neutrality
|
Type
|
CUSTOM
|
Details
|
drying the precipitate
|
Type
|
CUSTOM
|
Details
|
produced
|
Reaction Time |
47 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=O)NC=2N=CN(C2C1=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 64.5% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |